2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines phenoxy, thiophene, and oxadiazole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, phenol derivatives, and bases for etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antioxidant agent, making it useful in biological research.
Medicine: The compound has been investigated for its cytotoxic and anti-inflammatory properties, which could lead to the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for use in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of phenoxy, thiophene, and oxadiazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(10-20-11-5-2-1-3-6-11)16-15-18-17-14(21-15)9-12-7-4-8-22-12/h1-8H,9-10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQZJGQTYRQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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